molecular formula C10H14N2O4S B375042 (4-acetamidophenyl) N,N-dimethylsulfamate CAS No. 397849-01-3

(4-acetamidophenyl) N,N-dimethylsulfamate

Cat. No. B375042
CAS RN: 397849-01-3
M. Wt: 258.3g/mol
InChI Key: GBGAOGIZIJMOCD-UHFFFAOYSA-N
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Description

(4-acetamidophenyl) N,N-dimethylsulfamate, also known as ADMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ADMS is a sulfamate ester that has been synthesized using different methods.

Mechanism Of Action

The mechanism of action of (4-acetamidophenyl) N,N-dimethylsulfamate is not fully understood, but it is believed to involve the inhibition of the activity of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that is overexpressed in many cancer cells and is involved in regulating the pH of the tumor microenvironment. Inhibition of carbonic anhydrase IX activity by (4-acetamidophenyl) N,N-dimethylsulfamate can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth.
Biochemical and Physiological Effects
(4-acetamidophenyl) N,N-dimethylsulfamate has been shown to have biochemical and physiological effects in various studies. In a study on the inhibition of carbonic anhydrase IX activity, (4-acetamidophenyl) N,N-dimethylsulfamate was found to be a potent inhibitor of the enzyme. In another study, (4-acetamidophenyl) N,N-dimethylsulfamate was found to inhibit the activity of soil urease, which can lead to a decrease in the release of ammonia from urea. However, the physiological effects of (4-acetamidophenyl) N,N-dimethylsulfamate on humans are not fully understood, and further studies are needed to determine its safety and efficacy.

Advantages And Limitations For Lab Experiments

(4-acetamidophenyl) N,N-dimethylsulfamate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, (4-acetamidophenyl) N,N-dimethylsulfamate also has some limitations, including its limited solubility in water and its potential to form complexes with metal ions, which can affect its activity.

Future Directions

There are several future directions for the study of (4-acetamidophenyl) N,N-dimethylsulfamate. One potential direction is the development of (4-acetamidophenyl) N,N-dimethylsulfamate-based anticancer agents. Another potential direction is the study of (4-acetamidophenyl) N,N-dimethylsulfamate as a potential tool for studying protein-ligand interactions. Additionally, further studies are needed to determine the safety and efficacy of (4-acetamidophenyl) N,N-dimethylsulfamate in humans and its potential applications in environmental science.
Conclusion
In conclusion, (4-acetamidophenyl) N,N-dimethylsulfamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. (4-acetamidophenyl) N,N-dimethylsulfamate can be synthesized using different methods and has been studied for its potential applications in medicinal chemistry, biochemistry, and environmental science. The mechanism of action of (4-acetamidophenyl) N,N-dimethylsulfamate is not fully understood, but it is believed to involve the inhibition of the activity of carbonic anhydrase IX. (4-acetamidophenyl) N,N-dimethylsulfamate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity, but also has some limitations. There are several future directions for the study of (4-acetamidophenyl) N,N-dimethylsulfamate, including the development of (4-acetamidophenyl) N,N-dimethylsulfamate-based anticancer agents and the study of (4-acetamidophenyl) N,N-dimethylsulfamate as a potential tool for studying protein-ligand interactions.

Synthesis Methods

(4-acetamidophenyl) N,N-dimethylsulfamate can be synthesized using different methods, including the reaction of p-acetamidophenol with dimethylsulfate in the presence of a base. Another method involves the reaction of p-nitrophenol with dimethylsulfate, followed by reduction with zinc dust to obtain p-aminophenol. The p-aminophenol is then acetylated to obtain (4-acetamidophenyl) N,N-dimethylsulfamate. The synthesis method of (4-acetamidophenyl) N,N-dimethylsulfamate is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

(4-acetamidophenyl) N,N-dimethylsulfamate has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, (4-acetamidophenyl) N,N-dimethylsulfamate has been studied as a potential anticancer agent due to its ability to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells. In biochemistry, (4-acetamidophenyl) N,N-dimethylsulfamate has been studied as a potential tool for studying protein-ligand interactions. In environmental science, (4-acetamidophenyl) N,N-dimethylsulfamate has been studied as a potential inhibitor of soil urease activity, which is responsible for the release of ammonia from urea.

properties

IUPAC Name

(4-acetamidophenyl) N,N-dimethylsulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-8(13)11-9-4-6-10(7-5-9)16-17(14,15)12(2)3/h4-7H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGAOGIZIJMOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-acetamidophenyl) N,N-dimethylsulfamate

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